Cas no 2228117-61-9 (2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid)

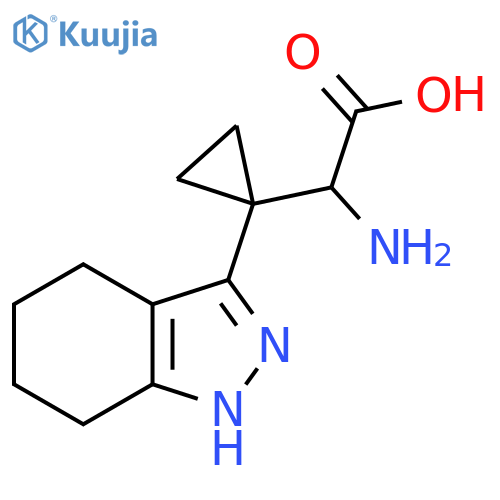

2228117-61-9 structure

商品名:2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid

2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid

- 2228117-61-9

- EN300-1779789

- 2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid

-

- インチ: 1S/C12H17N3O2/c13-9(11(16)17)12(5-6-12)10-7-3-1-2-4-8(7)14-15-10/h9H,1-6,13H2,(H,14,15)(H,16,17)

- InChIKey: LULKQNMFVJUNTK-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1(C2C3CCCCC=3NN=2)CC1)N)=O

計算された属性

- せいみつぶんしりょう: 235.132076794g/mol

- どういたいしつりょう: 235.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 92Ų

2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779789-2.5g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 2.5g |

$3641.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-0.1g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 0.1g |

$1635.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-1.0g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 1g |

$1857.0 | 2023-06-02 | ||

| Enamine | EN300-1779789-1g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 1g |

$1857.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-10g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 10g |

$7988.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-10.0g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 10g |

$7988.0 | 2023-06-02 | ||

| Enamine | EN300-1779789-5.0g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 5g |

$5387.0 | 2023-06-02 | ||

| Enamine | EN300-1779789-0.25g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 0.25g |

$1708.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-0.05g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 0.05g |

$1560.0 | 2023-09-20 | ||

| Enamine | EN300-1779789-0.5g |

2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |

2228117-61-9 | 0.5g |

$1783.0 | 2023-09-20 |

2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2228117-61-9 (2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量